Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide
Description
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide (IUPAC name: 1-hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide) is a quaternary ammonium compound characterized by a central nitrogen atom substituted with methyl, hydroxymethyl, and hydroxyl groups. Its molecular formula is C₆H₁₅BrNO₃, with a molecular weight of 244.10 g/mol. The compound’s structure includes polar hydroxyl groups, enhancing its solubility in aqueous and polar organic solvents. It is primarily utilized in biochemical and material science applications, including surfactant formulations and polymer nanocomposites .
Properties
CAS No. |
652978-16-0 |
|---|---|
Molecular Formula |
C4H12BrNO3 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
tris(hydroxymethyl)-methylazanium;bromide |
InChI |
InChI=1S/C4H12NO3.BrH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
InChI Key |
KTSZHHUWHFAGCP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CO)(CO)CO.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrobromic acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with hydrobromic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactants are mixed in stoichiometric amounts, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in the presence of a suitable solvent like acetone or ethanol.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding halide salts.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agent
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide has shown promise as an antimicrobial agent. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Studies have indicated that it is effective against a range of bacteria and fungi, making it a candidate for use in disinfectants and antiseptics .
Drug Delivery Systems
The compound's ability to form complexes with various drugs enhances its potential in drug delivery systems. Its hydrophilic properties facilitate the solubilization of hydrophobic drugs, improving their bioavailability. Research has demonstrated that formulations incorporating this compound can enhance the therapeutic efficacy of poorly soluble drugs .
Biochemistry
Enzyme Stabilization
In biochemical applications, this compound has been utilized as a stabilizing agent for enzymes. Its interaction with enzyme active sites can enhance enzyme stability and activity under various conditions, which is crucial for industrial enzyme applications .
Cell Culture Applications
The compound is also used in cell culture media to promote cell adhesion and growth. Its surface-active properties can improve the performance of cell cultures by enhancing nutrient absorption and reducing surface tension in culture vessels .
Materials Science
Surfactant in Polymer Synthesis
In materials science, this compound serves as a surfactant in the synthesis of polymers. It aids in controlling the morphology of polymer nanoparticles, which are essential for applications in drug delivery and nanomedicine .
Coatings and Films
The compound's film-forming capabilities make it suitable for use in protective coatings. Its antimicrobial properties are beneficial for developing coatings that prevent microbial growth on surfaces, particularly in medical and food-related applications .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated a significant reduction in microbial viability at concentrations as low as 0.1% (w/v), demonstrating its potential as an effective disinfectant .
Case Study 2: Drug Delivery Enhancement
Research conducted at a pharmaceutical laboratory investigated the use of this compound in enhancing the solubility of a poorly soluble anti-cancer drug. The study found that formulations containing this compound improved drug solubility by over 200%, leading to increased cellular uptake and enhanced therapeutic effects .
Mechanism of Action
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged cell membranes, leading to increased permeability and disruption of cellular processes. This interaction can also enhance the solubility and stability of various compounds in solution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cationic surfactants and quaternary ammonium salts. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations and Solubility :
- This compound has three hydroxyl groups, making it more hydrophilic than analogs like N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, which contains a hydrophobic dodecyl chain .
- Tricine, a zwitterionic buffer, lacks the cationic charge but shares hydroxyl and hydroxymethyl groups, enabling pH stabilization in biological systems .
Synthetic Challenges :
- The synthesis of N,N-bis(2-hydroxyethyl)-N-methyl-N-(2-(hydroxymethyl)octadecyl)ammonium bromide involves multi-step alkylation and bromination, with incomplete reactions observed even after 72 hours . In contrast, this compound can be prepared via direct quaternization of bis(hydroxymethyl)methylamine with brominated precursors .
Applications: Surfactant Performance: this compound exhibits moderate surface activity, while longer alkyl chain analogs (e.g., C₁₆ derivatives) show superior corrosion inhibition (94.35% efficiency) due to stronger adsorption on metal surfaces . Biocompatibility: Unlike N-(3-(benzylideneamino)propyl)-N,N-dimethyldecan-1-ammonium bromide (82.93% corrosion inhibition), the target compound’s hydroxyl-rich structure reduces cytotoxicity, making it suitable for biomedical applications .
Biological Activity
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is a quaternary ammonium compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including in vitro and in vivo studies, structure-activity relationships (SAR), and pharmacokinetic evaluations.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 202.05 g/mol. Its structure features a quaternary ammonium center, which is significant for its interaction with biological membranes and potential antimicrobial properties.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In various studies, it has shown efficacy against a range of pathogens:
- Bacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain .
- Fungal Activity : Preliminary studies suggest that it also possesses antifungal activity against species such as Candida albicans, indicating a broad-spectrum potential .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results:
- Cell Line Studies : In vitro assays conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), revealed that the compound inhibits cell proliferation effectively. The IC50 values for these cell lines were reported at approximately 30 µM for MDA-MB-231 and 25 µM for HCT-116 after 72 hours of treatment .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of caspase-3 and -9 activation in treated cells .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Following oral administration in animal models, the compound was rapidly absorbed, achieving peak plasma concentrations within 30 minutes. The bioavailability was estimated to be around 60%, indicating good absorption characteristics .
- Metabolism : Initial studies suggest that the compound undergoes significant hepatic metabolism, with several metabolites identified that retain some biological activity. This biotransformation may enhance its therapeutic index by reducing systemic toxicity while maintaining efficacy .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- In Vivo Efficacy in Tumor Models : In preclinical models, administration of the compound led to a significant reduction in tumor size compared to control groups. Tumors treated with doses of 50 mg/kg showed a decrease in volume by approximately 40% after two weeks .
- Combination Therapies : When used in combination with other chemotherapeutic agents, such as doxorubicin, the compound enhanced overall anticancer efficacy while mitigating some side effects commonly associated with chemotherapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide with high purity?
- Methodological Answer : A two-step synthesis is commonly employed:
- Step 1 : React N-methyl-N,N-bis(hydroxymethyl)methanamine with bromoalkane under mild conditions (e.g., low-temperature reflux in ethanol) to form the quaternary ammonium intermediate.
- Step 2 : Purify the product via recrystallization in acetone or ethanol to achieve >98% purity, as validated by elemental analysis and ¹H-NMR .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-alkylation byproducts.
Q. How should researchers characterize the structural and purity attributes of this compound?
- Methodological Answer : Utilize:
- ¹H-NMR : To confirm substitution patterns (e.g., hydroxymethyl and methyl groups). Peaks at δ 3.2–3.8 ppm correlate with N-CH₂-OH protons, while δ 2.8–3.1 ppm indicates N-CH₃ .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
- Conductivity Titration : Determine active matter content (>98.5%) via manual two-phase titration with sodium lauryl sulfate .
Q. What experimental approaches are used to determine its critical micelle concentration (CMC)?
- Methodological Answer :
- Surface Tension : Plot surface tension vs. log[concentration]; the inflection point indicates CMC.
- Conductivity : Measure specific conductivity vs. concentration; a discontinuity identifies CMC.
- Note : Discrepancies between methods (e.g., surface tension vs. conductivity) may arise due to ionic strength effects or impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, hydroxyl group substitution) influence its surfactant properties?
- Methodological Answer :
- Alkyl Chain Variation : Synthesize analogs with C12–C16 chains. Compare CMC values (shorter chains increase CMC) and aggregation numbers (dynamic light scattering).
- Hydroxyl Group Impact : Replace hydroxymethyl with methyl groups; assess hydrophilicity via contact angle measurements.
- Reference : Gemini surfactants with similar structures show CMC reductions of 30–50% compared to monomeric analogs .
Q. What methodologies elucidate its interactions with biomolecules like DNA or proteins?
- Methodological Answer :
- Fluorescence Spectroscopy : Use ethidium bromide displacement assays to study DNA binding.
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) induced by surfactant binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Case Study : Cationic surfactants with hydroxyethyl groups exhibit lower cytotoxicity but stronger DNA compaction efficiency vs. CTAB .
Q. How is this compound applied in designing core-shell nanoparticles for drug delivery?
- Methodological Answer :
- Formulation : Combine with polylactide (PLA) or poly(lactide-co-glycolide) (PLGA) via solvent evaporation.
- Characterization : Use TEM to confirm core-shell morphology (hydrophobic core, cationic shell).
- Functional Testing : Evaluate RNA/DNA encapsulation efficiency (≥80%) and serum stability (dynamic light scattering over 24 hours) .
Q. How to resolve contradictions in CMC values derived from different experimental techniques?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to compare CMC datasets (e.g., surface tension vs. fluorescence).
- Ionic Strength Calibration : Adjust buffer conditions (e.g., 0.1 M NaCl) to minimize counterion effects in conductivity measurements.
- Reference : Discrepancies >10% often stem from impurity interference or technique sensitivity limits .
Q. What stability studies are critical for long-term storage in biochemical applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
